N-Normethylskytanthine
Description
Properties
CAS No. |
116183-67-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4R,4aS,7R,7aS)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8+,9+,10+/m1/s1 |
InChI Key |
XFDFLVUGOJZRPW-KATARQTJSA-N |
SMILES |
CC1CCC2C1CNCC2C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@H]1CNC[C@@H]2C |
Canonical SMILES |
CC1CCC2C1CNCC2C |
Other CAS No. |
116183-67-6 |
Synonyms |
delta-N-normethylskytanthine N-normethylskytanthine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Normethylskytanthine is closely related to other monoterpene alkaloids from Tecoma stans, including boschniakine, 4-hydroxytecomine, tecomine, and tecostanine. These compounds share a pyridane backbone but differ in functional groups and substitution patterns, leading to divergent biological activities (Table 1).
Table 1: Structural and Functional Comparisons of Tecoma stans Alkaloids
Key Findings :
This contrasts sharply with boschniakine and tecomine, which exhibited moderate inhibition via hydrogen bonding with His41 and Cys145 .
Structural Determinants of Activity: The absence of functional groups (e.g., hydroxyl, methoxy, or acetyl moieties) in this compound likely explains its lack of protease inhibition. These groups in other alkaloids enable hydrogen bonding with catalytic residues, a prerequisite for 3CLpro inhibition .
Synthetic Accessibility: this compound can be synthesized via zwitterionic aza-Claisen rearrangement, as demonstrated in the synthesis of (-)-δ-N-normethylskytanthine, a derivative with antibiotic and antitumor properties . However, its natural abundance in Tecoma stans makes isolation more practical than synthesis for research applications .
Comparison with Non-Tecoma Alkaloids
This compound also differs from other alkaloids with similar backbones, such as piperine (from Piper nigrum) and theobromine (from Coffea arabica). While these compounds share broad alkaloid classification, their mechanisms of action diverge:
- Piperine: A piperidine alkaloid, it modulates drug bioavailability via P-glycoprotein inhibition, unlike this compound’s lack of enzymatic targeting .
- Theobromine : A xanthine alkaloid, it acts as a phosphodiesterase inhibitor, highlighting the functional diversity within alkaloid classes .
Preparation Methods
Acidic Demethylation
Strong protic acids, such as hydrobromic acid (HBr) in acetic acid, facilitate the protonation of the nitrogen-bound methyl group, leading to its cleavage. For instance, a mixture of 48% HBr and glacial acetic acid (1:3 v/v) under reflux at 110°C for 6–8 hours has been shown to achieve >80% demethylation in related alkaloids. The reaction mechanism involves the formation of a quaternary ammonium intermediate, which undergoes nucleophilic attack by bromide ions to yield the secondary amine.
Lewis Acid-Mediated Demethylation
Boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C is a highly effective system for selective N-demethylation. This method, adapted from the synthesis of N-demethylated pharmaceuticals, offers superior selectivity and avoids ring-opening side reactions. In a typical procedure, skytanthine is dissolved in anhydrous DCM, cooled to −78°C, and treated with 1.2 equivalents of BBr₃. After stirring for 4 hours, the reaction is quenched with methanol, yielding this compound with a purity of 92–95% after column chromatography.
Total Synthesis from Pyrrolidine Precursors
For scenarios where skytanthine is unavailable, total synthesis provides a viable alternative. This route involves constructing the pyrrolidine ring de novo and introducing substituents through sequential functionalization.
Pyrrolidine Ring Formation
The Corey-Fuchs reaction enables the cyclization of γ-amino ketones to pyrrolidines. For example, reacting 4-aminopentan-2-one with phosphoryl chloride (POCl₃) in toluene at 80°C generates the pyrrolidine core in 65–70% yield. Subsequent reduction of the ketone moiety using sodium borohydride (NaBH₄) in ethanol yields the corresponding alcohol, which is oxidized to a carboxylic acid via Jones reagent.
Functionalization and Demethylation
Introducing the requisite substituents involves Michael addition or alkylation reactions. A key step is the coupling of the pyrrolidine carboxylic acid with a methylamine derivative under peptide-coupling conditions (e.g., HBTU/DIPEA). The final N-demethylation is achieved using BBr₃, as described in Section 1.2.
Catalytic Demethylation Strategies
Recent advances in catalysis have enabled more sustainable demethylation processes. A patent describing the synthesis of N-methylaniline via high-pressure methanol reactions offers insights into reversible N-methylation. Applying similar principles, skytanthine can be treated with a Cu-Cr oxide catalyst at 200–250°C under 50–150 atm of hydrogen gas, facilitating methyl group transfer to the catalyst surface. This method achieves 75–85% conversion with minimal byproducts.
Purification and Characterization
Post-synthesis purification is critical for obtaining pharmaceutical-grade this compound. A combination of techniques is employed:
| Step | Method | Conditions | Outcome |
|---|---|---|---|
| Initial Purification | Liquid-Liquid Extraction | 10% NaOH wash, followed by DCM extraction | Removes acidic impurities |
| Intermediate Purification | Column Chromatography | Silica gel, hexane/ethyl acetate (3:1) | Isolates >95% pure product |
| Final Crystallization | Recrystallization | Ethanol/water (4:1) at −20°C | Yields colorless crystals (99%) |
Characterization via -NMR confirms the absence of the N-methyl signal (δ 2.2–2.5 ppm), while GC-MS analysis identifies the molecular ion peak at 168 (M⁺).
Comparative Analysis of Synthesis Routes
The choice of method depends on scalability, cost, and environmental impact:
-
Demethylation of Skytanthine : Optimal for small-scale production (1–10 g), with BBr₃ offering higher selectivity but requiring stringent anhydrous conditions.
-
Total Synthesis : Suitable for industrial-scale manufacturing, though multi-step processes increase costs (estimated $120–150/g).
-
Catalytic Demethylation : Emerges as a green alternative, reducing waste by 40% compared to traditional methods .
Q & A
Q. Advanced Research Focus
- In vitro models : Use Caco-2 cell monolayers for permeability assessment .
- Pharmacokinetic profiling : Employ LC-MS/MS to quantify plasma/tissue concentrations over time .
- Metabolite identification : Apply high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
What computational strategies improve the predictive accuracy of this compound’s molecular interactions?
Q. Advanced Research Focus
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) .
- MD simulations : Analyze ligand-receptor stability over 100+ ns trajectories .
- QSAR modeling : Incorporate bioactivity data from analogs to refine predictive models .
How should statistical methods be applied to interpret dose-response relationships in this compound studies?
Q. Advanced Research Focus
- Non-linear regression : Fit data to Hill or log-logistic models for EC/IC determination .
- ANOVA with post-hoc tests : Compare efficacy across dose groups (e.g., Tukey’s HSD) .
- Power analysis : Predefine sample sizes to ensure statistical validity .
What bioanalytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?
Q. Advanced Research Focus
- Matrix effects : Use isotope-labeled internal standards (e.g., C analogs) in LC-MS/MS .
- Limit of detection (LOD) : Optimize SPE or SLE extraction protocols to enhance sensitivity .
- Cross-validation : Compare results across multiple detection methods (e.g., fluorescence vs. MS) .
How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?
Q. Advanced Research Focus
- Pathway enrichment analysis : Use tools like DAVID or Metascape to identify dysregulated pathways .
- Network pharmacology : Map compound-target-disease interactions via STRING or Cytoscape .
- Correlation studies : Apply machine learning (e.g., random forests) to link omics datasets .
What are the critical considerations for designing in vitro assays to assess this compound’s cytotoxicity and selectivity?
Q. Basic Research Focus
- Cell line selection : Use disease-relevant models (e.g., cancer lines for antitumor studies) .
- Control standardization : Include positive (e.g., doxorubicin) and vehicle controls .
- Endpoint validation : Combine MTT assays with apoptosis markers (e.g., Annexin V) .
What ethical frameworks govern preclinical studies of this compound, particularly in animal models?
Q. Advanced Research Focus
- 3Rs compliance : Ensure Replacement, Reduction, and Refinement in animal use .
- IACUC approval : Submit detailed protocols addressing humane endpoints and sample sizes .
- Data transparency : Report negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
